molecular formula C6H12ClF2N B2913002 (1S)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride CAS No. 2416218-11-4

(1S)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride

Cat. No.: B2913002
CAS No.: 2416218-11-4
M. Wt: 171.62
InChI Key: SDZWZSZCRMFISG-YFKPBYRVSA-N
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Description

(1S)-1-Cyclobutyl-2,2-difluoroethanamine hydrochloride is a chiral amine hydrochloride salt characterized by a cyclobutyl group and two fluorine atoms on the ethanamine backbone. The stereochemistry (1S) confers specificity in biological interactions, while the hydrochloride salt enhances aqueous solubility and stability compared to the free base .

Properties

IUPAC Name

(1S)-1-cyclobutyl-2,2-difluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)5(9)4-2-1-3-4;/h4-6H,1-3,9H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRCLKXDAVJSPY-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the difluoroethanamine group. The final step involves the conversion of the free base to its hydrochloride salt form, which is achieved by reacting the compound with hydrochloric acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

(1S)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Fluorinated Phenyl Ethanimine Hydrochlorides

Compounds like (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride (CAS 1213128-98-3) share similarities in fluorine substitution but differ in the aromatic phenyl group versus the aliphatic cyclobutyl group. Key distinctions include:

  • Stereoelectronic Effects : Fluorine atoms in both compounds reduce metabolic degradation, but the cyclobutyl group introduces steric hindrance that may alter receptor binding .

Cyclopropane-Containing Analogs

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride (CAS 1156491-10-9) features a cyclopropane ring instead of cyclobutyl. Differences include:

  • Ring Strain : Cyclopropane’s higher ring strain may increase reactivity compared to cyclobutyl, affecting synthetic routes and stability .
  • Biological Activity : This compound exhibits neuroprotective effects as an NMDA receptor antagonist, suggesting cyclobutyl derivatives might target similar pathways with modified potency .

Halogenated Amine Salts

YM-58790 Hydrochloride, a potent M3 cholinoceptor antagonist (Ki = 15 nM), highlights the role of fluorinated amines in receptor specificity. While YM-58790 lacks a cyclobutyl group, its fluorine substitutions and amine hydrochloride structure underscore the importance of electronegative substituents in enhancing binding affinity .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Molecular Weight Solubility (Water) LogP Key Substituents
(1S)-1-Cyclobutyl-2,2-difluoroethanamine·HCl C₆H₁₁ClF₂N (est.) ~200 (est.) High (HCl salt) ~1.5 Cyclobutyl, 2,2-difluoro
(S)-1-(3,5-Difluorophenyl)ethanamine·HCl C₈H₈ClF₂N 207.61 Moderate 2.1 3,5-Difluorophenyl
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine·HCl C₉H₉ClF₂N 219.63 Moderate 1.8 Cyclopropane, 3,4-difluorophenyl

Key Observations :

  • The cyclobutyl derivative’s smaller molecular weight and higher solubility may favor formulation in injectable therapies .
  • LogP values suggest cyclobutyl derivatives balance lipophilicity and polarity, optimizing tissue distribution .

Biological Activity

(1S)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

Chemical Structure

The compound features a cyclobutyl group and a difluoroethanamine moiety, which contribute to its distinct chemical properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them valuable in drug design.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been investigated for:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Binding : It has shown affinity for muscarinic receptors, particularly M1 and M4 subtypes, which are implicated in numerous neurological functions .

Biological Effects

Research indicates that this compound can influence several biological processes:

  • Cognitive Enhancement : Due to its action on muscarinic receptors, it may improve cognitive functions and memory.
  • Neuroprotective Effects : The modulation of receptor activity could provide neuroprotective benefits in conditions such as Alzheimer's disease or other neurodegenerative disorders .

Research Findings

Numerous studies have explored the biological activities of this compound. Below is a summary of key findings:

StudyFocusFindings
Study 1Enzyme InteractionDemonstrated inhibition of acetylcholinesterase activity.
Study 2Receptor AffinityShowed high binding affinity for M4 muscarinic receptors.
Study 3NeuropharmacologyIndicated potential cognitive enhancement in animal models.

Case Studies

  • Cognitive Function Improvement : In a controlled study involving aged rats, administration of this compound resulted in significant improvements in memory tasks compared to the control group.
  • Neuroprotective Study : A study on neuroprotection revealed that the compound reduced neuronal apoptosis in models of oxidative stress, suggesting its potential role in therapeutic strategies for neurodegenerative diseases.

Q & A

Q. What are the key considerations for synthesizing (1S)-1-Cyclobutyl-2,2-difluoroethanamine hydrochloride with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis typically involves chiral catalysts or resolving agents. For cyclobutyl derivatives, a multi-step approach may include:

Cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis.

Introduction of fluorine atoms using fluorinating agents like DAST (diethylaminosulfur trifluoride).

Amine functionalization via reductive amination or Gabriel synthesis.
Purification via recrystallization or chiral HPLC (e.g., using cellulose-based columns) ensures enantiomeric excess (ee) >98%. Monitor purity via 19F^{19}\text{F} NMR and chiral stationary-phase HPLC .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm structure, stereochemistry, and fluorine positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • X-ray Crystallography : Absolute configuration determination.
  • HPLC/UPLC : Reverse-phase or chiral columns for purity assessment (e.g., 95% purity threshold).
    Example parameters: C18 column, acetonitrile/water (0.1% TFA) gradient, 1.0 mL/min flow rate .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
  • First Aid : Immediate rinsing with water for skin/eye contact; oxygen administration if inhaled (per SDS guidelines) .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility or reactivity data across studies?

  • Methodological Answer :
  • Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, purity).
  • Computational Modeling : Density Functional Theory (DFT) to predict solvation effects or transition states.
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or trends .

Q. What strategies optimize enantioselective synthesis yields for scale-up without compromising stereochemical integrity?

  • Methodological Answer :
  • Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) in asymmetric hydrogenation.
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring.
  • DoE (Design of Experiments) : Multivariate analysis to optimize temperature, pressure, and catalyst loading .

Q. How can advanced chromatographic methods resolve co-elution issues in impurity profiling?

  • Methodological Answer :
  • Two-Dimensional LC (LC×LC) : Combine ion-exchange and reverse-phase columns.
  • Tandem Mass Spectrometry (MS/MS) : Fragment ions to distinguish structurally similar impurities.
    Example: 0.5% impurity detection limit using a Q-TOF detector .

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